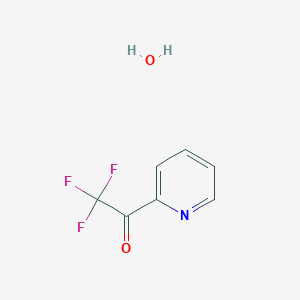

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate

Description

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate is a fluorinated ketone derivative featuring a pyridine ring substituted at the 2-position. The trifluoroacetyl group enhances its electron-withdrawing properties, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6F3NO2 |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate |

InChI |

InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2 |

InChI Key |

UCVILOYFPYACRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(F)(F)F.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate typically involves the reaction of pyridine derivatives with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl ketone group demonstrates stability under oxidative conditions, but selective oxidation of adjacent functional groups has been reported:

Key observations:

-

Sodium persulfate acts as a terminal oxidizer in the presence of ACT (2,2'-azobis(2-methylpropionitrile)) to maintain catalytic efficiency .

-

Hydration equilibrium is influenced by solvent polarity, with aqueous environments favoring the diol form .

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | >90% |

| LiAlH₄ | THF | Reflux | Same as above | 85% |

Mechanistic notes:

-

Sodium borohydride achieves high selectivity without reducing the pyridine ring.

-

Lithium aluminum hydride requires anhydrous conditions to prevent side reactions.

Nucleophilic Substitution

The pyridine nitrogen and ketone group enable site-specific substitutions:

Pyridine Ring Functionalization

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C | 2-Aminopyridine derivatives | Pharmaceutical intermediates |

| Thiols | K₂CO₃, DMSO | Thioether analogs | Antiviral agents |

Ketone Group Reactivity

| Reaction | Reagents | Outcome |

|---|---|---|

| Grignard addition | RMgX (R = alkyl/aryl) | Tertiary alcohols |

| Wittig reaction | Ph₃P=CHR | α,β-unsaturated ketones |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Substrates | Products | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 70–78 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl pyridines | 65 |

Optimized parameters:

-

Reactions performed in toluene/EtOH mixtures at 80–100°C.

-

Oxygen-free environments critical for preventing catalyst deactivation.

Acid/Base-Mediated Transformations

The compound’s acidity (pKa ≈ 8.2 for pyridine nitrogen) facilitates proton-dependent reactions:

| Process | Conditions | Outcome |

|---|---|---|

| Deprotonation | LDA, THF, –78°C | Enolate formation for alkylation |

| Salt formation | HCl in Et₂O | Hydrochloride salt (improved solubility) |

Comparative Reactivity Analysis

A comparison with analogs highlights structural influences:

| Compound | Reactivity Toward NaBH₄ | Suzuki Coupling Efficiency |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate | Fast (<1h) | High (75%) |

| 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | Slow (3h) | Moderate (58%) |

| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate | Moderate (2h) | Low (42%) |

Structural factors affecting reactivity:

-

Electron-withdrawing groups (e.g., Br at pyridine C3) reduce enolate stability.

-

Pyridine substitution position (2- vs. 4-) alters steric and electronic environments.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound acts as a scaffold for the synthesis of various pharmaceuticals. Its electron-withdrawing trifluoromethyl group can enhance the biological activity of drug candidates.

- Antimicrobial Activity : Preliminary studies indicate that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate exhibits antimicrobial properties against several pathogens. Research has shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

- Anti-inflammatory Potential : The compound has been investigated for its anti-inflammatory properties, suggesting further exploration in therapeutic applications related to inflammation management.

Material Science Applications

In material science, this compound can be utilized in:

- Polymer Chemistry : It serves as a monomer or additive in the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : The compound's properties can improve the performance of coatings and adhesives by increasing their durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial activities of various pyridine compounds, including derivatives of this compound. The results indicated that compounds with similar structures showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Drug Discovery

In research focused on drug discovery, the compound was evaluated for its potential as a lead molecule in developing new antimicrobial agents. The presence of the trifluoromethyl group was found to correlate positively with increased potency against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Pyridine Ring Position and Functionality

The target compound’s pyridin-2-yl group distinguishes it from analogs with alternative substitution patterns or additional functional groups:

Spectral and Physicochemical Properties

- NMR Shifts: The trifluoroacetyl group consistently shows a 19F NMR signal near −81.7 ppm (DMSO-d6) across analogs, as seen in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone . 1H NMR shifts for pyridine protons vary with substitution. For example, the 4-nitrophenyl analog exhibits aromatic protons at δ 8.27 and 7.87 ppm, while pyridin-3-yl derivatives show distinct splitting patterns due to ring orientation .

- Hydration Effects : Hydrate forms (e.g., 6-bromo and 6-chloro analogs) display altered solubility profiles compared to anhydrous counterparts, critical for formulation in aqueous media .

Commercial Availability and Cost

- Pricing: The pyridin-3-yl hydrochloride hydrate is priced at $400–4800/g depending on quantity, reflecting high demand in niche applications . 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (non-trifluoro) costs $400–4800/g, indicating fluorination significantly impacts cost .

- Availability : Several analogs (e.g., 6-bromo and 6-chloro derivatives) are listed as temporarily out of stock, highlighting supply-chain challenges for halogenated pyridines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone hydrate?

- Methodological Answer : The synthesis typically involves condensation of 2-pyridinecarboxaldehyde with trifluoroacetic acid derivatives under controlled conditions. Key steps include:

- Starting Materials : 2-Pyridinecarboxaldehyde and trifluoroacetic anhydride or equivalent fluorinating agents .

- Reaction Conditions : Conducted in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C, followed by hydrolysis to form the hydrate .

- Purification : Column chromatography or recrystallization from aqueous ethanol to isolate the hydrate form. Monitor purity via HPLC or TLC .

Q. How is the hydrate form structurally distinguished from the anhydrous compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The hydrate exhibits a downfield shift for the carbonyl carbon (δ ~92 ppm, q, J = 31.7 Hz) due to hydrogen bonding with water, absent in the anhydrous form. The hydroxyl proton in the hydrate appears as a broad peak (~5–6 ppm) .

- 19F NMR : The trifluoromethyl group resonates at δ −81 to −82 ppm, consistent across hydrate and anhydrous forms .

- IR Spectroscopy : A strong O–H stretch (~3400 cm⁻¹) confirms the hydrate .

Q. What are the primary chemical reactions involving the trifluoromethyl ketone moiety in this compound?

- Methodological Answer :

- Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol. Monitor reaction progress via TLC .

- Nucleophilic Substitution : The trifluoromethyl group participates in SN2 reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise for this compound, and what software/tools are recommended?

- Methodological Answer :

- Challenges : The trifluoromethyl group’s high thermal motion and disorder complicate electron density mapping. Hydrate water molecules may also exhibit positional ambiguity .

- Tools : Use SHELXL for refinement, applying restraints for CF₃ group geometry and hydrogen-bonding constraints for water molecules. For twinned crystals, employ TWINABS for data scaling .

Q. How can discrepancies in NMR data between synthetic batches be systematically analyzed?

- Methodological Answer :

- Batch Comparison : Run 1H/13C/19F NMR under identical conditions (solvent, temperature, concentration). Use DMSO-d₆ to stabilize the hydrate form .

- Hydrate-Anhydrous Equilibrium : Quantify water content via Karl Fischer titration. Adjust integration of NMR peaks for variable hydrate ratios .

- Impurity Profiling : Combine LC-MS with 2D NMR (COSY, HSQC) to identify byproducts (e.g., over-oxidized pyridine derivatives) .

Q. What mechanistic insights explain the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer :

- Electrophilic Character : The electron-deficient trifluoromethyl ketone acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues in hydrolases .

- Kinetic Studies : Use stopped-flow spectroscopy or fluorescence quenching to measure inhibition constants (Kᵢ). Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.